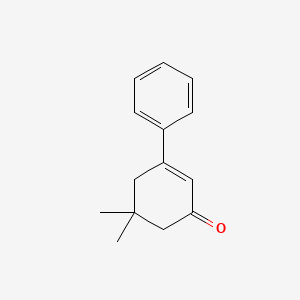![molecular formula C24H23ClN2 B15154506 N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-1-phenylethanamine](/img/structure/B15154506.png)
N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-1-phenylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(1-PHENYLETHYL)AMINE is an indole derivative. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities . This compound, with its unique structure, is of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(1-PHENYLETHYL)AMINE , often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones under acidic conditions to form the indole ring . For this specific compound, the reaction involves the condensation of 2-chlorobenzyl chloride with indole-3-carboxaldehyde, followed by reductive amination with 1-phenylethylamine.
Industrial Production Methods
Industrial production of indole derivatives generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
化学反応の分析
Types of Reactions
({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(1-PHENYLETHYL)AMINE: undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .
科学的研究の応用
({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(1-PHENYLETHYL)AMINE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(1-PHENYLETHYL)AMINE involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may affect signaling pathways involved in cell growth, apoptosis, and immune responses .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Uniqueness
({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(1-PHENYLETHYL)AMINE: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 2-chlorophenyl group and a 1-phenylethylamine moiety differentiates it from other indole derivatives .
特性
分子式 |
C24H23ClN2 |
|---|---|
分子量 |
374.9 g/mol |
IUPAC名 |
N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]-1-phenylethanamine |
InChI |
InChI=1S/C24H23ClN2/c1-18(19-9-3-2-4-10-19)26-15-21-17-27(24-14-8-6-12-22(21)24)16-20-11-5-7-13-23(20)25/h2-14,17-18,26H,15-16H2,1H3 |
InChIキー |
RPQSCAQQIFGLOF-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)NCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5R,7S)-3-[(2-hydroxyethyl)(methyl)amino]tricyclo[3.3.1.1~3,7~]decan-1-ol](/img/structure/B15154424.png)
amino}benzamide](/img/structure/B15154435.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromophenyl)carbonyl]amino}benzoate](/img/structure/B15154440.png)

![1-[benzyl(1H-indol-3-ylacetyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B15154455.png)
![1-(4-Chlorophenyl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B15154458.png)
![1-Benzyl-3-[(1-phenylcyclopentyl)methyl]thiourea](/img/structure/B15154464.png)
![ethyl 1-{N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperidine-4-carboxylate](/img/structure/B15154468.png)
![N-(2-methoxybenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15154473.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B15154486.png)
![4-hydroxy-5-(4-methoxyphenyl)-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15154488.png)
![7-methyl-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15154492.png)
![6-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B15154509.png)
![1,3-dimethyl-5-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15154514.png)
